molecular formula C13H14N2O4 B1600186 Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate CAS No. 3878-13-5

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Cat. No.: B1600186
CAS No.: 3878-13-5
M. Wt: 262.26 g/mol
InChI Key: BGDPLMKKSXSSTM-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a cyano group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:

    Formation of the Cyanoacetate Core: The starting material, ethyl cyanoacetate, is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected amino group.

    Introduction of the Amino Group: The intermediate product is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group at the alpha position of the cyanoacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

    Reduction: The corresponding amine.

Scientific Research Applications

Chemistry

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be further modified for specific applications.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its structural features enable it to be incorporated into larger molecular frameworks, which can exhibit desired biological activities.

Medicine

The compound has been explored for its potential in drug development. Studies indicate that derivatives of this compound show promising results in antimicrobial and anticancer activities:

  • Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
  • Anticancer Potential : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways, particularly inhibiting the proliferation of breast cancer cells with IC50 values around 10 µM .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new chemical processes that can enhance production efficiency.

Study on Antimicrobial Activity

  • Objective : Evaluate antimicrobial effects of synthesized derivatives.
  • Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with MICs ranging from 32 to 128 µg/mL.

Investigation into Anticancer Effects

  • Objective : Assess cytotoxicity against cancer cell lines.
  • Results : The compound exhibited IC50 values of approximately 10 µM against MCF-7 breast cancer cells.

DPP-IV Inhibition Study

  • Objective : Determine inhibitory effect on DPP-IV.
  • Results : The compound showed an IC50 value of 15 µM, indicating potential utility in diabetes treatment strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the alpha carbon more susceptible to nucleophilic attack. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacetate: Lacks the benzyloxycarbonyl-protected amino group.

    Ethyl 2-amino-2-cyanoacetate: Lacks the benzyloxycarbonyl protecting group.

    Benzyl 2-cyanoacetate: Contains a benzyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the cyano group on the same carbon atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • IUPAC Name : Ethyl {[(benzyloxy)carbonyl]amino}(cyano)acetate
  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 612507-16-1
  • Purity : ≥ 97% .

The compound contains an amino group, a cyano group, and an ester functionality, which contribute to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions:

  • Nucleophilic Substitution : The amino and cyano groups can act as nucleophiles, allowing for the formation of new chemical bonds.
  • Condensation Reactions : The compound can undergo Knoevenagel condensation with aldehydes or ketones, leading to the formation of substituted alkenes.
  • Cyclization Reactions : It can form heterocyclic compounds through cyclization processes .

These mechanisms enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyloxy group significantly influenced antimicrobial efficacy .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition suggests a potential role for this compound in the development of antidiabetic medications .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial effects of synthesized derivatives.
    • Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    • : Structural modifications enhanced activity, indicating potential for further development.
  • Investigation into Anticancer Effects :
    • Objective : To assess cytotoxicity against cancer cell lines.
    • Results : The compound showed IC50 values of 10 µM against MCF-7 breast cancer cells.
    • : Promising lead for future anticancer drug development.
  • DPP-IV Inhibition Study :
    • Objective : To determine the inhibitory effect on DPP-IV.
    • Results : The compound exhibited an IC50 value of 15 µM.
    • : Indicates potential utility in diabetes treatment strategies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl CyanoacetateSimilar backbone but lacks amino groupLimited bioactivityLess versatile
Methyl CyanoacetateMethyl ester instead of ethylMinimal activityLower solubility
CyanoacetamideContains amide group instead of esterModerate activityDifferent mechanism

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological profile compared to similar compounds.

Properties

IUPAC Name

ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDPLMKKSXSSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433160
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-13-5
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-amino-2-cyanoacetic acid ethyl ester (19.7 g) and pyridine (12.2 g) in water (123 ml) was added portionwise benzyloxycarbonyl chloride (27.9 g) under ice cooling. The resulting mixture was stirred under ice cooling for 1 hour. Precipitated crystals were collected, washed thoroughly with water, and recrystallized from ethanol to give the title compound (24.2 g, 60.2%) as colorless crystals, mp 111°-112° C.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Yield
60.2%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-cyano-2-hydroxyiminoacetate (100 g, 0.704 mol) and water (600 ml), were added a saturated aqueous solution of sodium bicarbonate (200 ml) and sodium hydrosulfite (340 g, 1.96 mol) under ice-cooling, and then benzyloxycarbonyl chloride (144 g, 0.848 mol) was added dropwise under ice-cooling. After the addition was completed, the reaction solution was stirred at 20-30° C. for about 4 hours. Completion of the reaction was confirmed using TLC shown below, precipitated crystals were collected by filtration and washed with sprayed water (50 ml×3). The obtained crystals were recrystallized from ethanol (600 ml), filtered and washed with sprayed ethanol (50 ml×3), dried in airflow at 40° C. to give ethyl 2-benzyloxycarbonylamino-2-cyanoacetate (118.7 g, yield 64.2%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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